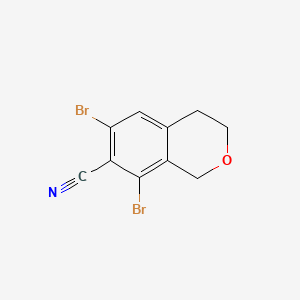
6,8-Dibromoisochromane-7-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,8-Dibromoisochromane-7-carbonitrile is a chemical compound with the molecular formula C10H7Br2NO and a molecular weight of 316.98 g/mol . This compound is characterized by the presence of two bromine atoms, a nitrile group, and an isochromane backbone. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Análisis De Reacciones Químicas
6,8-Dibromoisochromane-7-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide, potassium cyanide, and other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives. For example, oxidation may lead to the formation of corresponding ketones or aldehydes.
Coupling Reactions: The nitrile group can participate in coupling reactions to form more complex molecules.
Aplicaciones Científicas De Investigación
6,8-Dibromoisochromane-7-carbonitrile is utilized in various fields of scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.
Biology: The compound is used in the study of biological systems, particularly in the development of new pharmaceuticals and bioactive molecules.
Medicine: Research into its potential therapeutic applications is ongoing, with studies focusing on its ability to interact with biological targets.
Mecanismo De Acción
The mechanism by which 6,8-Dibromoisochromane-7-carbonitrile exerts its effects involves its interaction with specific molecular targets. The bromine atoms and nitrile group play crucial roles in its reactivity and binding affinity. The compound can form covalent bonds with nucleophilic sites on target molecules, leading to the modulation of biological pathways and chemical reactions .
Comparación Con Compuestos Similares
6,8-Dibromoisochromane-7-carbonitrile can be compared with other similar compounds, such as:
6,8-Dibromochromane-7-carbonitrile: Similar in structure but with slight variations in the chromane backbone.
3,6-Diamino-7,8-dihydroisoquinoline-4-carbonitrile: Shares the nitrile group but differs in the presence of amino groups and the isoquinoline structure.
These comparisons highlight the uniqueness of this compound in terms of its specific bromination pattern and the presence of the isochromane backbone.
Propiedades
Fórmula molecular |
C10H7Br2NO |
|---|---|
Peso molecular |
316.98 g/mol |
Nombre IUPAC |
6,8-dibromo-3,4-dihydro-1H-isochromene-7-carbonitrile |
InChI |
InChI=1S/C10H7Br2NO/c11-9-3-6-1-2-14-5-8(6)10(12)7(9)4-13/h3H,1-2,5H2 |
Clave InChI |
GDKNZHKVWBSJKN-UHFFFAOYSA-N |
SMILES canónico |
C1COCC2=C(C(=C(C=C21)Br)C#N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















